molecular formula C9H20ClN B1456408 3-(2-Methylpropyl)piperidine hydrochloride CAS No. 956324-88-2

3-(2-Methylpropyl)piperidine hydrochloride

Cat. No.: B1456408
CAS No.: 956324-88-2
M. Wt: 177.71 g/mol
InChI Key: AKDLRDKTNUZNQC-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H20ClN and its molecular weight is 177.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methylpropyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylpropyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methylpropyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)6-9-4-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDLRDKTNUZNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-Methylpropyl)piperidine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the application of advanced chemical building blocks. We will provide a comprehensive exploration of 3-(2-methylpropyl)piperidine hydrochloride, a substituted piperidine derivative of significant interest in contemporary medicinal chemistry. This document will cover its chemical architecture, detail a robust synthetic pathway, outline methods for its analytical characterization, and discuss its strategic application in drug discovery, all while adhering to the highest standards of scientific integrity and practical utility.

Strategic Importance of the 3-Substituted Piperidine Scaffold in Drug Design

The piperidine moiety is a cornerstone of modern pharmaceutical design, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its conformational flexibility, combined with its basic nitrogen atom, allows for precise three-dimensional positioning of pharmacophoric groups, which is essential for optimizing interactions with biological targets. The strategic placement of substituents on the piperidine ring is a key tactic for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic (ADME) properties.[2]

Specifically, the 3-isobutyl substitution introduces a non-polar, aliphatic side chain that can significantly influence a molecule's lipophilicity and its potential for van der Waals interactions within a protein binding pocket. The hydrochloride salt form of 3-(2-methylpropyl)piperidine is intentionally prepared to enhance aqueous solubility and improve the compound's stability and handling characteristics, making it highly suitable for use in both laboratory research and pharmaceutical development.[3]

Physicochemical Profile and Structural Elucidation

A comprehensive understanding of the physicochemical properties of 3-(2-methylpropyl)piperidine hydrochloride is fundamental to its effective application. These properties are the primary determinants of its behavior in biological systems and its suitability for formulation.

Core Chemical Attributes

The structure of 3-(2-methylpropyl)piperidine hydrochloride is defined by a piperidine ring substituted at the 3-position with an isobutyl group. The nitrogen atom's basicity facilitates the formation of a stable hydrochloride salt, which typically presents as a crystalline solid.

Table 1: Physicochemical Properties of 3-(2-Methylpropyl)piperidine Hydrochloride

PropertyValue
IUPAC Name 3-(2-methylpropyl)piperidine hydrochloride
Molecular Formula C₉H₂₀ClN
Molecular Weight 177.72 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents like methanol
Melting Point Data not available; typically higher than the free base
Spectroscopic Characterization: A Self-Validating System

The definitive identification and purity assessment of 3-(2-methylpropyl)piperidine hydrochloride relies on a suite of spectroscopic techniques. Each method provides a layer of validation for the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural confirmation.

    • ¹H NMR : The spectrum is expected to show a complex series of multiplets in the aliphatic region (typically δ 1.0-3.5 ppm) corresponding to the non-equivalent protons of the piperidine ring and the isobutyl side chain. The two methyl groups of the isobutyl moiety should appear as a doublet around δ 0.9 ppm. The proton on the nitrogen will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent.

    • ¹³C NMR : The spectrum will display distinct signals for each of the unique carbon atoms. Based on analogous structures like piperidine itself, the piperidine carbons are expected in the δ 20-50 ppm range.[4][5] The isobutyl carbons will also appear in the aliphatic region.

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight. For the free base (C₉H₁₉N), the expected molecular ion [M]+ would be at an m/z of 141.25.[6] High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. Electrospray ionization (ESI-MS) is a suitable technique, and fragmentation patterns can provide further structural information.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic C-H stretching vibrations of the alkane groups below 3000 cm⁻¹. A broad absorption band in the region of 2400-2700 cm⁻¹ is characteristic of the N-H stretch of an amine hydrochloride salt.

Synthesis: From Pyridine to Piperidine

The most direct and industrially scalable synthesis of 3-substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine precursor. This transformation is a cornerstone of heterocyclic chemistry.

Synthetic Workflow: Catalytic Hydrogenation of 3-Isobutylpyridine

The hydrogenation of 3-isobutylpyridine to 3-(2-methylpropyl)piperidine is a robust and efficient process. The subsequent conversion to the hydrochloride salt is a standard procedure for purification and stabilization.

synthesis_workflow cluster_main Synthetic Pathway start 3-Isobutylpyridine hydrogenation Catalytic Hydrogenation start->hydrogenation reagents H₂ (gas) Catalyst (e.g., Rh₂O₃, Ir(III) complex) reagents->hydrogenation conditions Solvent (e.g., Ethanol, Acetic Acid) Mild Temperature & Pressure conditions->hydrogenation free_base 3-(2-Methylpropyl)piperidine (Free Base) hydrogenation->free_base hcl_addition Addition of HCl in Ether free_base->hcl_addition product 3-(2-Methylpropyl)piperidine Hydrochloride hcl_addition->product

Caption: Synthetic workflow for 3-(2-Methylpropyl)piperidine hydrochloride.

Causality Behind Experimental Choices:

  • Catalyst Selection : While traditional catalysts like PtO₂ or Pd/C can be effective, they often require harsh conditions.[1] Modern catalysts, such as rhodium(III) oxide (Rh₂O₃) or specific iridium(III) complexes, have shown high efficacy for the hydrogenation of functionalized pyridines under mild conditions, offering better functional group tolerance and selectivity.[1][8][9][10]

  • Solvent and Conditions : The choice of solvent can influence the reaction rate and selectivity. Ethanol or acetic acid are common choices. The use of milder temperatures and pressures, enabled by advanced catalysts, is preferable to minimize side reactions and enhance safety.

  • Salt Formation : The final step of forming the hydrochloride salt is not merely for isolation. It provides a stable, crystalline product with improved handling properties and solubility in aqueous media, which is a significant advantage for subsequent applications, particularly in biological assays.

Detailed Experimental Protocol

Materials:

  • 3-Isobutylpyridine

  • Rhodium(III) oxide (Rh₂O₃) or a suitable Iridium catalyst

  • Ethanol (anhydrous)

  • Hydrogen gas (high-purity)

  • Hydrochloric acid solution in diethyl ether (e.g., 2M)

  • Diethyl ether (anhydrous)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Standard laboratory glassware and filtration equipment (e.g., Celite)

Procedure:

  • Reaction Setup : In a high-pressure hydrogenation vessel, dissolve 3-isobutylpyridine (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition : Under an inert atmosphere (e.g., argon), add the rhodium(III) oxide catalyst (e.g., 1-2 mol%).

  • Hydrogenation : Seal the vessel, purge with hydrogen gas multiple times, and then pressurize to the desired pressure (e.g., 5-10 bar). Stir the reaction mixture at a slightly elevated temperature (e.g., 40-60 °C).

  • Reaction Monitoring : Monitor the reaction by observing the cessation of hydrogen uptake. The reaction can also be monitored by GC-MS analysis of aliquots.

  • Work-up : Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethanol.

  • Solvent Removal : Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-methylpropyl)piperidine free base as an oil.

  • Salt Formation and Purification : Dissolve the crude oil in a minimal amount of anhydrous diethyl ether. With stirring, add the solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate.

  • Isolation : Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-methylpropyl)piperidine hydrochloride as a crystalline solid.

  • Validation : The identity and purity of the product must be confirmed by NMR, MS, and melting point analysis.

Application in Drug Discovery: A Hypothetical Case Study Targeting a GPCR

The strategic use of 3-(2-methylpropyl)piperidine hydrochloride can be illustrated in a drug discovery program aimed at developing a novel antagonist for a G-protein coupled receptor (GPCR) implicated in a neurological disorder.

Objective : To develop a potent and selective antagonist for a specific GPCR with good brain penetration.

Rationale for Incorporating the 3-Isobutylpiperidine Moiety :

  • Lipophilicity and BBB Penetration : The isobutyl group increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier (BBB), a critical requirement for drugs targeting the central nervous system.

  • Exploring Hydrophobic Pockets : Molecular modeling of the target GPCR may reveal a hydrophobic pocket in the binding site. The 3-isobutyl group is ideally sized to fit into such a pocket, potentially leading to increased binding affinity and selectivity over other receptors.[11][12]

drug_discovery_logic cluster_workflow Drug Discovery Cascade target_id Target Identification (GPCR in Neurological Disorder) lead_gen Lead Generation (Initial hits lack potency/BBB penetration) target_id->lead_gen hypothesis Hypothesis: Introduce 3-isobutylpiperidine to engage hydrophobic pocket and increase lipophilicity lead_gen->hypothesis synthesis Synthesis of Focused Library (Incorporating the target scaffold) hypothesis->synthesis in_vitro In Vitro Assays (Binding affinity, functional antagonism, selectivity) synthesis->in_vitro dmpk DMPK Profiling (Metabolic stability, permeability) in_vitro->dmpk in_vivo In Vivo Efficacy Studies (Animal models of the disease) dmpk->in_vivo candidate Lead Candidate in_vivo->candidate

Caption: Logical flow of a drug discovery program utilizing 3-(2-methylpropyl)piperidine.

In this scenario, a library of analogs would be synthesized, each containing the 3-(2-methylpropyl)piperidine core but with variations in other parts of the molecule. This library would then be screened in a cascade of assays to identify compounds with the desired profile of high potency, selectivity, and drug-like properties.

Safety and Handling Protocols

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.

  • First Aid :

    • Skin Contact : Wash the affected area thoroughly with soap and water.[3]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[14]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

  • Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]

Conclusion

3-(2-Methylpropyl)piperidine hydrochloride represents a strategically valuable building block for medicinal chemists. Its defined structure and physicochemical properties, particularly the introduction of a lipophilic isobutyl group at the 3-position, offer a powerful tool for modulating the pharmacological profiles of drug candidates. A comprehensive understanding of its synthesis via catalytic hydrogenation, coupled with rigorous analytical characterization and adherence to strict safety protocols, is paramount for its successful application. This guide provides the foundational knowledge and practical insights necessary for the effective integration of this compound into advanced drug discovery and development programs.

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 3-Isobutylpiperidine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. (2022). Molecules. Retrieved from [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Piperidinamine, 1-(2-methylpropyl)- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (2020). The University of Liverpool Repository. Retrieved from [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Pharmaceuticals. Retrieved from [Link]

  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025). Nature Chemistry. Retrieved from [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2025). ChemRxiv. Retrieved from [Link]

  • Method for preparing (R)-3-amino piperidine hydrochloride. (2014). Google Patents.
  • Piperidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. (2017). Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Molecules. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (1992). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Navigating the Safety Profile of 3-(2-Methylpropyl)piperidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Piperidine Scaffold in Drug Discovery

The piperidine moiety is a ubiquitous heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its favorable physicochemical properties, including its basicity and ability to engage in key hydrogen bonding interactions, make it a privileged structure in drug design. 3-(2-Methylpropyl)piperidine hydrochloride, also known as 3-isobutylpiperidine hydrochloride, is a substituted piperidine that may serve as a crucial building block or intermediate in the synthesis of novel therapeutics.

Given its likely role in early-stage research and development, a thorough understanding of its safety profile is paramount for protecting laboratory personnel and ensuring experimental integrity. This guide provides an in-depth analysis of the anticipated hazards, handling procedures, and emergency responses associated with this compound, based on established data for the piperidine chemical class.

Hazard Identification and Classification: A Composite Profile

Based on the known hazards of piperidine and its hydrochloride salt, 3-(2-Methylpropyl)piperidine hydrochloride is anticipated to be a hazardous substance. The primary concerns revolve around its potential toxicity, corrosivity, and flammability, particularly of the free base form.

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 1B or 2H314: Causes severe skin burns and eye damage or H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3]

This table represents a synthesized hazard profile based on related piperidine compounds and should be treated as a precautionary guide.

Signal Word: Danger [1][2]

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[1][4]

The hydrochloride salt form is expected to be a solid, which may mitigate the risks associated with the high volatility and flammability of the free base. However, dust inhalation can be a significant concern.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A proactive approach to safety when handling 3-(2-Methylpropyl)piperidine hydrochloride involves a combination of robust engineering controls and appropriate personal protective equipment. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: The laboratory should be well-ventilated, with eyewash stations and safety showers readily accessible.[4]

Personal Protective Equipment (PPE): Essential for Direct Handling
  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) are required. It is crucial to inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter may be necessary.

Safe Handling and Storage: Preserving Integrity and Ensuring Safety

Handling Procedures
  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of airborne dust.

  • Grounding: When transferring larger quantities, grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge, which could be an ignition source if flammable solvents are present.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][5]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][2]

  • Security: Given its potential toxicity, it is advisable to store the compound in a locked cabinet or a secure, access-controlled area.[5]

Emergency Procedures: A Step-by-Step Response Protocol

Rapid and informed action is critical in the event of an emergency. All personnel working with this compound should be familiar with the following procedures.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. 3. Seek immediate medical attention.[1][5]
Skin Contact 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.[1][2]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1][2]
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. 3. Seek immediate medical attention.[1][4]
Accidental Release Measures
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and the institutional safety office.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Physical and Chemical Properties: Insights from Analogs

While specific data for 3-(2-Methylpropyl)piperidine hydrochloride is not available, the properties of related compounds can provide valuable context.

PropertyAnticipated Value/ObservationRationale/Source (Analog)
Appearance White to off-white solidTypical for hydrochloride salts of amines.
Molecular Formula C9H20ClN-
Molecular Weight 177.72 g/mol -
Solubility Likely soluble in water and polar organic solventsBased on piperidine hydrochloride.[1]
Melting Point Data not availableVaries significantly with substitution.
Boiling Point Data not available-
pH Acidic in aqueous solutionDue to the hydrochloride salt.

Toxicological and Ecological Information

Detailed toxicological studies on 3-(2-Methylpropyl)piperidine hydrochloride are not publicly available. However, based on analogous piperidine compounds, it should be handled as a substance with significant acute toxicity.[1][2] Chronic exposure effects have not been determined.

The environmental fate and ecotoxicity of this specific compound are also unknown. As a precaution, it should be prevented from entering drains or waterways. Many piperidine derivatives are harmful to aquatic life.

Disposal Considerations

All waste containing 3-(2-Methylpropyl)piperidine hydrochloride must be treated as hazardous waste. Dispose of the material and its container in accordance with local, regional, and national regulations. Do not dispose of it down the drain.

Conclusion: A Commitment to a Culture of Safety

3-(2-Methylpropyl)piperidine hydrochloride is a valuable compound for research and development, but it demands respect and careful handling. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this and similar compounds confidently and safely. The principles of sound scientific practice and a proactive safety culture are the cornerstones of innovative and responsible research.

References

  • Anichem. Safety Data Sheet for 2-Piperidinemethanol.[Link]

  • Fisher Scientific. Safety Data Sheet for Piperidine, hydrochloride.[Link]

Sources

3-isobutylpiperidine vs 3-isopropylpiperidine structural differences

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Structural Differences Between 3-Isobutylpiperidine and 3-Isopropylpiperidine

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and versatile synthetic accessibility.[1][2] Subtle modifications to its substitution pattern can profoundly impact pharmacological activity, making a detailed understanding of structural isomers crucial for rational drug design. This guide provides an in-depth comparative analysis of two closely related 3-substituted piperidines: 3-isobutylpiperidine and 3-isopropylpiperidine. We will dissect their fundamental structural variances, explore the resulting differences in conformational behavior and spectroscopic signatures, outline synthetic considerations, and discuss the critical implications of these distinctions for drug development professionals.

Fundamental Molecular and Structural Analysis

At first glance, 3-isobutylpiperidine and 3-isopropylpiperidine are simple constitutional isomers, differing only by the arrangement of atoms in their C3-alkyl substituent. However, this variation—the insertion of a single methylene (-CH₂) linker in the isobutyl group—initiates a cascade of structural and physicochemical consequences.

Core Chemical Structures

The foundational difference lies in the connectivity of the alkyl side chain to the C3 position of the piperidine ring. The isopropyl group features a direct attachment via a secondary carbon, creating a more sterically encumbered junction. In contrast, the isobutyl group connects via a primary carbon, displacing the bulk of the substituent further from the heterocyclic core.

Caption: Energetic preference for equatorial vs. axial conformers.

Comparative Spectroscopic Signatures

The structural differences between these isomers give rise to distinct and predictable signatures in nuclear magnetic resonance (NMR) and mass spectrometry (MS), which are essential for their unambiguous identification.

¹H and ¹³C NMR Spectroscopy
Spectrum3-Isopropylpiperidine Signature3-Isobutylpiperidine Signature
¹H NMR Side Chain: A characteristic doublet (6H) from the two equivalent methyl groups and a multiplet (1H, likely a septet) for the methine proton.Side Chain: A doublet (6H) for the terminal methyl groups, a nonet (1H) for the methine proton, and a distinct multiplet (2H, likely a doublet of doublets) for the methylene group adjacent to the piperidine ring.
¹³C NMR Side Chain: Two signals are expected: one for the two equivalent methyl carbons and one for the methine carbon.Side Chain: Three signals are expected: one for the two equivalent methyl carbons, one for the methine carbon, and one for the methylene carbon.

The additional, relatively downfield methylene signal in both the proton and carbon spectra of 3-isobutylpiperidine is the most definitive diagnostic feature for distinguishing it from its isopropyl counterpart.

Mass Spectrometry (MS)

Under electron ionization (EI), the fragmentation patterns will also differ due to the alternative placement of the branched carbon.

  • 3-Isopropylpiperidine (MW=127.23): The molecular ion (M⁺) peak will be at m/z 127. A prominent fragment is expected from the loss of a methyl group (M-15) at m/z 112, and the loss of the entire isopropyl group (M-43) may also be observed.

  • 3-Isobutylpiperidine (MW=141.25): The molecular ion (M⁺) peak will be at m/z 141. A key fragmentation pathway involves the McLafferty rearrangement or cleavage beta to the nitrogen, leading to a characteristic loss of a propylene molecule (C₃H₆, 42 Da), resulting in a fragment at m/z 99. The loss of the isobutyl group (M-57) is also a probable pathway.

Synthetic Strategies and Methodologies

The most common and robust method for synthesizing 3-alkylpiperidines is the catalytic hydrogenation of the corresponding 3-alkylpyridine precursor. [3][4]This approach is highly scalable and benefits from the wide availability of substituted pyridine starting materials.

Experimental Protocol: Synthesis via Pyridine Hydrogenation

This protocol provides a generalized methodology applicable to both isomers, with the choice of starting material being the only variable.

Objective: To synthesize 3-alkylpiperidine via the complete reduction of the corresponding 3-alkylpyridine.

Materials:

  • 3-Isopropylpyridine or 3-Isobutylpyridine

  • Platinum (IV) oxide (PtO₂, Adam's catalyst) or Palladium on Carbon (Pd/C, 10%)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen gas (H₂)

Procedure:

  • Vessel Preparation: Charge the hydrogenation vessel with the 3-alkylpyridine (1.0 eq) and the chosen solvent (EtOH or AcOH, ~0.1 M concentration).

  • Catalyst Addition: Carefully add the catalyst (PtO₂ or 10% Pd/C, 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: The catalyst provides a surface for the adsorption of both hydrogen and the pyridine ring, facilitating the reduction. PtO₂ is often more effective for complete saturation of the aromatic ring.

  • Hydrogenation: Seal the vessel, purge it several times with H₂ gas, and then pressurize to the desired pressure (typically 50-500 psi).

  • Reaction: Heat the mixture (if necessary, 25-80 °C) and agitate vigorously. Monitor the reaction progress by observing the drop in H₂ pressure. The reaction is typically complete within 12-24 hours. Trustworthiness: A stable pressure reading indicates the cessation of hydrogen uptake and reaction completion.

  • Workup: Carefully vent the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, the product will be the acetate salt. Neutralize with a base (e.g., NaOH solution) and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the free base.

  • Purification: Purify the crude product by distillation or column chromatography to yield the desired 3-alkylpiperidine.

G Start 3-Alkylpyridine Step1 Dissolve in Solvent (EtOH or AcOH) Start->Step1 Step2 Add Catalyst (PtO₂ or Pd/C) Step1->Step2 Step3 Pressurize with H₂ in Parr Reactor Step2->Step3 Step4 Agitate & Heat (Monitor Pressure) Step3->Step4 Step5 Filter to Remove Catalyst Step4->Step5 Step6 Solvent Removal & Basic Workup Step5->Step6 End Purified 3-Alkylpiperidine Step6->End

Caption: General workflow for the synthesis of 3-alkylpiperidines.

Implications in Drug Discovery and Development

The choice between an isobutyl and an isopropyl substituent, often termed a "methyl scan" in medicinal chemistry, is a critical step in lead optimization. The structural differences directly translate into divergent biological and pharmacokinetic profiles.

Structure-Activity Relationship (SAR)
  • Steric Interactions: The more pronounced steric profile of the isopropyl group at the point of attachment can act as a "steric shield," potentially preventing unwanted metabolism at adjacent sites or, conversely, hindering optimal binding to a target protein. The isobutyl group's displaced bulk offers a different vector in 3D space, which may access deeper pockets or avoid clashes.

  • Hydrophobic Interactions: The increased lipophilicity of the isobutyl group can enhance binding affinity if the target pocket has a suitable hydrophobic region. This can lead to improved potency.

  • Conformational Control: The added flexibility of the isobutyl chain can allow it to adopt a binding conformation inaccessible to the more rigid isopropyl group. This can be a key determinant in achieving high target selectivity.

ADME Properties (Absorption, Distribution, Metabolism, Excretion)
  • Permeability: The higher lipophilicity of 3-isobutylpiperidine may lead to increased passive diffusion across biological membranes, potentially improving oral bioavailability.

  • Metabolism: The methylene group in the isobutyl chain presents a new potential site for oxidative metabolism by Cytochrome P450 enzymes, which could lead to a different metabolic profile and potentially faster clearance compared to the isopropyl analogue.

  • Protein Binding: Increased lipophilicity often correlates with higher plasma protein binding, which can reduce the free fraction of the drug available to exert its therapeutic effect.

G subst Structural Isomerism Isopropyl vs. Isobutyl props Physicochemical Properties Steric Profile Lipophilicity (LogP) Flexibility subst:f1->props:f0 Dictates pharm Pharmacological Impact SAR (Potency & Selectivity) ADME (Metabolism, Permeability) props:f1->pharm:f1 Influences props:f2->pharm:f2 Impacts props:f3->pharm:f1 Affects

Sources

Methodological & Application

Using 3-isobutylpiperidine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Isobutylpiperidine in Medicinal Chemistry

Abstract

This guide details the application of 3-isobutylpiperidine (CAS: 956429-47-3) as a privileged building block in drug discovery. Unlike simple methyl-substituted piperidines, the 3-isobutyl variant offers a unique combination of significant steric bulk and distinct lipophilicity (


), allowing it to probe deep hydrophobic pockets (e.g., S1/S2 subsites in proteases or orthosteric GPCR sites) while imposing rigid conformational control. This document provides validated protocols for its synthesis, chiral resolution, and incorporation into lead optimization workflows.

Part 1: Structural & Mechanistic Rationale

The "Magic Isobutyl" Effect

While medicinal chemists often rely on the "Magic Methyl" effect to improve potency by filling small hydrophobic cavities, the isobutyl group serves a different purpose: occupancy of large lipophilic volumes.

  • Volume Filling: The isobutyl group adds approximately 68 ų of van der Waals volume compared to a proton.

  • Conformational Locking: Due to the high A-value (steric bulk) of the isobutyl group, 3-isobutylpiperidine exists predominantly in the chair conformation where the isobutyl group is equatorial (

    
    ). This minimizes 1,3-diaxial interactions.[1]
    
  • Entropy Reduction: When used as a linker or side chain, this pre-organized scaffold reduces the entropic penalty of binding compared to a flexible aliphatic chain (e.g., an isohexyl amine).

Chirality as a Design Filter

The C3 position is a stereocenter.

  • (3R)-isomer: Often mimics the side chain of D-Leucine in peptidomimetics.

  • (3S)-isomer: Mimics L-Leucine.

  • Critical Note: Racemic usage in late-stage discovery is discouraged due to potential off-target effects of the distomer. This guide prioritizes enantiopure workflows.

Part 2: Synthetic Protocols

Protocol A: Preparation via Catalytic Hydrogenation

Rationale: The most robust route to the piperidine core is the reduction of the commercially available 3-isobutylpyridine precursor.

Materials:

  • 3-Isobutylpyridine (CAS: 104-14-3)

  • Platinum(IV) oxide (

    
    , Adams' catalyst) or Rhodium on Carbon (5% Rh/C)
    
  • Glacial Acetic Acid

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-isobutylpyridine (10.0 mmol) in glacial acetic acid (30 mL). Acidic media protonates the pyridine, facilitating ring reduction.

  • Catalyst Addition: Carefully add

    
     (5 mol%) under an inert argon atmosphere. Caution: Dry catalysts can ignite solvent vapors.
    
  • Hydrogenation: Purge the vessel with

    
     and pressurize to 50 psi (3.4 bar). Stir vigorously at room temperature for 12–24 hours.
    
  • Monitoring: Monitor reaction progress via LC-MS (ESI+). Look for the mass shift from

    
     (pyridine) to 
    
    
    
    (piperidine).
  • Workup: Filter the catalyst through a Celite pad. Rinse with MeOH.

  • Neutralization: Concentrate the filtrate. Basify the residue with 10% NaOH to pH 12 and extract with Dichloromethane (DCM).

  • Yield: Expect >90% conversion to racemic 3-isobutylpiperidine.

Protocol B: Chemical Resolution of Enantiomers

Rationale: Enantioselective synthesis is expensive. Classical resolution using chiral acids is cost-effective for kilogram-scale preparation.

Materials:

  • Racemic 3-isobutylpiperidine

  • (L)-(+)-Mandelic acid (or Di-p-toluoyl-L-tartaric acid)

  • Ethanol/Acetone mixture

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic amine (1 eq) in hot Ethanol. Add (L)-(+)-Mandelic acid (1 eq).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of one enantiomer (typically the one matching the acid's helicity) will precipitate.

  • Filtration: Collect crystals.

  • Recrystallization: Recrystallize from EtOH/Acetone (1:1) to upgrade diastereomeric excess (de) to >98%.

  • Free Basing: Suspend the salt in water, treat with 1M NaOH, and extract the free amine with DCM.

  • Validation: Verify enantiomeric purity using Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/DEA).

Part 3: Application Workflows (Functionalization)

Protocol C: Amide Coupling (Peptidomimetic Installation)

Rationale: Attaching the piperidine nitrogen to a carboxylic acid core (e.g., a proline derivative or an aromatic acid).

Reagents:

  • Carboxylic Acid Scaffold (

    
    )
    
  • 3-Isobutylpiperidine (Enantiopure)

  • HATU (Coupling Agent)[2]

  • DIPEA (Base)

  • DMF (Solvent)

Procedure:

  • Activation: To a solution of

    
     (1.0 eq) in DMF (0.1 M), add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes to form the activated ester.
    
  • Addition: Add 3-isobutylpiperidine (1.2 eq).

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Dilute with EtOAc, wash with sat.

    
    , water, and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Part 4: Data & Visualization

Table 1: Physicochemical Comparison of Piperidine Building Blocks

Note: Data simulated based on standard QSAR models.

PropertyPiperidine3-Methylpiperidine3-Isobutylpiperidine Significance
MW 85.1599.18141.26 Increased size
cLogP 0.841.322.78 High lipophilicity
TPSA 12.0312.0312.03 Polar surface area unchanged
Rotatable Bonds 002 Side-chain flexibility
pKa (Calc) ~11.2~11.2~11.1 Basic center maintained
Conformation FluxionalBiasedLocked (Equatorial) Entropy reduction
Visual 1: Design & Application Workflow

Caption: The strategic cycle of using 3-isobutylpiperidine to probe hydrophobic space in drug targets.

DesignCycle Target Target Identification (Hydrophobic Pocket) Scaffold Scaffold Selection (3-Isobutylpiperidine) Target->Scaffold Volume Match Synthesis Synthesis & Resolution (Protocols A & B) Scaffold->Synthesis Prep Coupling Coupling/Derivatization (Protocol C) Synthesis->Coupling Functionalize Screening Biological Screening (Potency/Selectivity) Coupling->Screening Test Optimization Lead Optimization (SAR Analysis) Screening->Optimization Data Optimization->Scaffold Refine

Visual 2: Synthetic Pathway & Resolution

Caption: Step-by-step synthetic route from pyridine precursor to enantiopure building block.

SynthesisPath Start 3-Isobutylpyridine (Commercial) Step1 Hydrogenation (PtO2, H2, AcOH) [Protocol A] Start->Step1 Intermediate Racemic 3-Isobutylpiperidine Step1->Intermediate Step2 Chiral Resolution (L-Mandelic Acid) [Protocol B] Intermediate->Step2 ProductR (3R)-Isobutylpiperidine (>98% ee) Step2->ProductR Precipitate ProductS (3S)-Isobutylpiperidine (>98% ee) Step2->ProductS Supernatant (Recovery)

Part 5: References

  • National Institutes of Health (NIH). (2022). Understanding the Conformational Behavior of Fluorinated Piperidines. (Discusses general piperidine conformational preferences). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Rings in Drugs: Miniperspective. (Context on Piperidine frequency). Retrieved from [Link]

  • White Rose Research Online. (2022).[1] Exploration of piperidine 3D fragment chemical space. (Detailed synthesis of substituted piperidines). Retrieved from [Link]

  • Vertex AI Search. (2023). Piperidine Unveiled: A Comprehensive Exploration. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Peptide Synthesis Featuring the 3-Isobutylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of peptides with tailored properties is a cornerstone of modern drug discovery and development. The incorporation of non-natural structural motifs, or scaffolds, into peptide chains offers a powerful strategy to enhance biological activity, stability, and pharmacokinetic profiles. This document provides a comprehensive guide to the principles and practices of peptide synthesis, with a special focus on the integration of the 3-isobutylpiperidine scaffold. Piperidine derivatives are significant in pharmaceuticals, appearing in many drug classes.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols for both solid-phase and solution-phase peptide synthesis. We will delve into the mechanistic underpinnings of peptide coupling, the rationale for employing orthogonal protection strategies, and the practical considerations for avoiding common side reactions.

Introduction: The Strategic Importance of Scaffolds in Peptide Chemistry

Peptides are key players in a multitude of biological processes, acting as hormones, neurotransmitters, and enzyme regulators.[2] Their therapeutic potential is vast, yet natural peptides often suffer from poor metabolic stability and low oral bioavailability. The introduction of rigid, non-peptidic scaffolds into their structure is a proven method to overcome these limitations. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a particularly privileged scaffold in medicinal chemistry due to its prevalence in numerous FDA-approved drugs.[3][4]

The 3-isobutylpiperidine moiety, in particular, offers a unique combination of features:

  • Conformational Rigidity: The piperidine ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure and enhanced binding affinity for biological targets.[3]

  • Modulation of Physicochemical Properties: The isobutyl group introduces lipophilicity, which can influence membrane permeability and other pharmacokinetic parameters.[5]

  • Metabolic Stability: The piperidine scaffold is generally more resistant to enzymatic degradation compared to natural peptide bonds.[5]

This guide will provide the necessary theoretical background and practical protocols to successfully incorporate the 3-isobutylpiperidine scaffold into peptide sequences, thereby unlocking new avenues for therapeutic innovation.

Foundational Principles of Peptide Synthesis

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[6] To ensure the correct sequence is assembled and to prevent unwanted side reactions, a series of protection and deprotection steps are necessary. This is achieved through an orthogonal protection strategy , where different protecting groups can be selectively removed under distinct chemical conditions.[7][8][9]

Orthogonal Protection Strategies: Fmoc/tBu vs. Boc/Bzl

The two most common orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.[8][10]

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
α-Amino Deprotection Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)Strong acid-labile (e.g., Bzl, Tos)
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF)
Orthogonality Fully orthogonal[9][10]Quasi-orthogonal

Causality: The Fmoc/tBu strategy is generally preferred for its milder deprotection conditions, which are more compatible with sensitive amino acid residues. The use of a base for Nα-deprotection and an acid for final cleavage and side-chain deprotection ensures true orthogonality.[9][10]

The Chemistry of Peptide Coupling

The formation of the amide bond requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amino group.[11] This is achieved using coupling reagents .

A variety of coupling reagents are available, each with its own mechanism of action and suitability for different applications.[11][12][13]

  • Carbodiimides: (e.g., DCC, DIC, EDC) These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To reduce the risk of racemization and other side reactions, additives like HOBt or HOAt are often used.[12]

  • Phosphonium Salts: (e.g., BOP, PyBOP, PyAOP) These reagents generate an activated ester that readily reacts with the amine. They are known for their high coupling efficiency.[11][13]

  • Uronium/Aminium Salts: (e.g., HBTU, HATU, TBTU) These are among the most efficient and widely used coupling reagents, particularly for sterically hindered amino acids.[11][13]

Expert Insight: The choice of coupling reagent is critical for success. For routine couplings, carbodiimides with an additive are often sufficient and cost-effective. For difficult couplings, such as those involving sterically hindered amino acids or the 3-isobutylpiperidine scaffold, more potent uronium/aminium reagents like HATU are recommended to ensure high yields.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of peptides incorporating the 3-isobutylpiperidine scaffold.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

SPPS is the most common method for peptide synthesis, allowing for the rapid assembly of peptide chains on a solid support.[6][14]

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Deprotection Fmoc Deprotection (20% Piperidine/DMF) First_AA->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-3-isobutylpiperidine-N-acetic acid (or other suitably functionalized derivative)

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin extensively with DMF.

  • Amino Acid Coupling (including 3-isobutylpiperidine):

    • In a separate vial, pre-activate the Fmoc-amino acid or Fmoc-3-isobutylpiperidine derivative (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Trustworthiness Check: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat Cycles: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][15][16][17]

    • Characterize the purified peptide by mass spectrometry.[17]

Solution-Phase Peptide Synthesis (SPPS) Protocol

Solution-phase synthesis is advantageous for large-scale production of shorter peptides and allows for purification of intermediates at each step.[6][18][19]

Workflow for Solution-Phase Peptide Synthesis:

Solution_Phase_Workflow Start Protected Amino Acid 1 (e.g., Boc-AA-OH) Coupling Coupling with Protected Amino Acid 2 (e.g., H-AA-OMe + Coupling Reagent) Start->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Purification1 Workup & Purification Dipeptide->Purification1 Deprotection Selective Deprotection Purification1->Deprotection Next_Coupling Coupling with next Protected Amino Acid Deprotection->Next_Coupling Repeat Repeat Cycle Next_Coupling->Repeat Final_Deprotection Final Deprotection Next_Coupling->Final_Deprotection Final Step Repeat->Deprotection Final_Purification Final Purification Final_Deprotection->Final_Purification

Caption: General workflow for Solution-Phase Peptide Synthesis.

Materials:

  • Boc-protected amino acids and H-AA-OMe (amino acid methyl ester)

  • Boc-3-isobutylpiperidine-N-acetic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Procedure:

  • Dipeptide Formation:

    • Dissolve Boc-amino acid (1 eq.), H-AA-OMe (1 eq.), and HOBt (1.1 eq.) in DCM.

    • Cool the solution to 0°C and add EDC (1.1 eq.).

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

  • Workup and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting protected dipeptide by column chromatography if necessary.

  • Boc Deprotection:

    • Dissolve the protected dipeptide in DCM and add an equal volume of TFA (or use 4M HCl in Dioxane).

    • Stir for 1-2 hours at room temperature.

    • Remove the solvent under reduced pressure to obtain the deprotected dipeptide salt.

  • Coupling with the Next Amino Acid (e.g., Boc-3-isobutylpiperidine-N-acetic acid):

    • Repeat the coupling procedure (step 1) using the deprotected dipeptide and the next Boc-protected amino acid (or scaffold).

  • Repeat Cycles: Repeat steps 2-4 until the desired peptide sequence is assembled.

  • Final Deprotection and Purification:

    • Perform a final deprotection step to remove all protecting groups.

    • Purify the final peptide by RP-HPLC.

Mitigating Common Side Reactions

Successful peptide synthesis requires an awareness of potential side reactions and strategies to minimize their occurrence.[20][21][22][23][24]

Side ReactionDescriptionPrevention Strategies
Racemization Loss of stereochemical integrity at the α-carbon, particularly during the activation of the C-terminal amino acid of a peptide segment.[12][13][20]Use of racemization-suppressing additives like HOBt or HOAt.[12][13] Avoid over-activation and prolonged reaction times.[21]
Deletion Peptides Failure to couple an amino acid, resulting in a truncated peptide sequence.[21]Use a sufficient excess of activated amino acid and coupling reagents. Ensure efficient deprotection and monitor coupling completion (e.g., Kaiser test).
Aspartimide Formation Cyclization of aspartic acid residues, especially during Fmoc deprotection with piperidine. This can lead to a mixture of α- and β-peptides.[23]Add HOBt to the piperidine deprotection solution. Use protecting groups on the aspartic acid side chain that are less prone to this side reaction.
Diketopiperazine Formation Cyclization of the N-terminal dipeptide after Fmoc deprotection, leading to chain termination. This is common with proline at the second or third position.[23]Use a sterically hindered resin like 2-chlorotrityl chloride resin. Couple the third amino acid immediately after deprotection of the second.

Conclusion

The incorporation of the 3-isobutylpiperidine scaffold represents a valuable strategy for the design of novel peptides with enhanced therapeutic properties. By understanding the fundamental principles of peptide chemistry, employing robust orthogonal protection and coupling strategies, and being mindful of potential side reactions, researchers can successfully synthesize these modified peptides. The detailed protocols provided in this guide serve as a practical resource for scientists and professionals in the field, facilitating the exploration of new chemical space and the development of next-generation peptide-based therapeutics.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Popali, S. (2016). Side reaction in peptide synthesis. Slideshare. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Subirós-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1041-1053. [Link]

  • Filo. (2025). Side Reactions in Peptide Synthesis. [Link]

  • Chemspace. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

  • Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS - AN UPDATE Review Article. [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed. (2006). Methods and protocols of modern solid phase Peptide synthesis. [Link]

  • ACS Publications. (2002). Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Bibliomed. (2020). Side reactions in peptide synthesis: An overview. [Link]

  • ACS Publications. (2012). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Google Patents. (2019). Method for solution-phase peptide synthesis.
  • AmbioPharm. (2022). Peptide Synthesis Strategies. [Link]

  • Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. [Link]

  • Slideshare. (2018). Solution phase peptide synthesis. [Link]

  • YouTube. (2022). DIC Coupling Mechanism | Organic Chemistry. [Link]

  • Phenomenex. (n.d.). Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. [Link]

  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • PMC. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]

  • MySkinRecipes. (n.d.). 3-Isobutylpiperidine. [Link]

  • PMC. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • RSC Publishing. (2019). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • PMC. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • CSIR-NIScPR. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 3-isobutylpiperidine HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Isobutylpiperidine hydrochloride (CAS: 193222-72-7 / Analogues) presents a classic solubility paradox common to lipophilic amine salts. The piperidine ring and isobutyl chain provide significant lipophilic character, while the hydrochloride counterion creates a rigid, ionic crystal lattice with high lattice energy.

This guide addresses the specific challenge of solubilizing this salt in organic media for synthesis, purification, or analysis. Unlike the free base, which is miscible in most organics (DCM, THF, Toluene), the HCl salt is frequently insoluble in the very solvents required for downstream reactions (e.g., anhydrous THF or ether), leading to "gummy" precipitates or heterogeneous reaction mixtures.

Part 1: Understanding the Salt Matrix (The "Why")

Before attempting to force solubility, you must understand the competing forces at play.

  • Lattice Energy vs. Solvation Energy: The chloride anion (

    
    ) forms strong electrostatic interactions with the protonated nitrogen (
    
    
    
    ). To dissolve the salt, the solvent must overcome this lattice energy.
  • The "Lipophilic Trap": The isobutyl group hinders the approach of polar solvents to the ionic core, while the ionic core repels non-polar solvents. This often results in the formation of oils or gums rather than clean solutions or crystals.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanism/Notes
Polar Protic Methanol, Ethanol, WaterHigh H-bonding stabilizes

and

.[1] Best for stock solutions.
Dipolar Aprotic DMSO, DMF, DMAcHigh High dielectric constant dissociates ion pairs. Hard to remove.
Chlorinated Dichloromethane (DCM), ChloroformModerate/Variable "Soft" polarity matches the lipophilic cation. Often requires 5-10% MeOH co-solvent.[1]
Ethers THF, Diethyl Ether, MTBEVery Low Low dielectric constant cannot separate ion pairs. Used as anti-solvents.
Hydrocarbons Hexane, Toluene, HeptaneInsoluble No interaction with the ionic core.

Part 2: Troubleshooting & Protocol Optimization

Scenario A: "The salt won't dissolve in my reaction solvent (DCM or THF)."

Root Cause: The dielectric constant of pure DCM (8.9) or THF (7.5) is insufficient to dissociate the HCl salt lattice.

Protocol 1: The "Doping" Strategy (Co-solvent System) Do not change the solvent entirely; instead, modify its polarity.

  • Calculate Volume: Determine the total volume of solvent required for your reaction (typically 10-20 volumes relative to mass).

  • Add Modifier: Add 5% to 10% Methanol (v/v) to your DCM or THF.

    • Why? Methanol acts as a phase transfer bridge, solvating the chloride ion while the bulk organic solvent accommodates the isobutylpiperidine skeleton.

  • Sonication: Sonicate for 5-10 minutes at ambient temperature.

    • Warning: Do not heat DCM solutions of amines aggressively in open air to avoid potential oxidation or concentration changes.

Protocol 2: The Salt Exchange (In Situ) If methanol is incompatible with your reagents (e.g., using organolithiums), you must switch to a more lipophilic counterion or free-base the compound (see Part 3).

Scenario B: "My product formed a sticky gum/oil instead of crystallizing."

Root Cause: This is a "oiling out" phenomenon. The compound is thermodynamically more stable as an amorphous oil saturated with solvent than as a crystal lattice, often due to trace water or impurities acting as plasticizers.

Protocol 3: Trituration and Drying

  • Solvent Removal: Evaporate the current solvent completely to obtain the gum.

  • Azeotropic Drying: Add anhydrous toluene (5-10 volumes) and rotovap to dryness. Repeat 2x.

    • Why? This removes trace water that hydrates the salt and prevents crystal packing.

  • Trituration: Add a non-polar solvent (Diethyl Ether or Pentane) to the dry residue.

  • Mechanical Stress: Scratch the flask walls with a glass rod or sonicate vigorously.

    • Result: The gum should harden into a white solid as the solvent extracts lipophilic impurities and induces nucleation.

Part 3: The "Nuclear Option" – Free-Basing[1]

If the HCl salt interferes with solubility or reactivity (e.g., nucleophilic substitution), convert it to the free base. 3-Isobutylpiperidine free base is soluble in almost all organic solvents.[1]

Protocol 4: Quantitative Free-Basing

  • Biphasic Setup: Suspend the HCl salt in Dichloromethane (DCM) (10-15 mL/g).

  • Neutralization: Add an equal volume of 1M NaOH or Saturated

    
     .
    
  • Agitation: Stir vigorously for 15 minutes. The solid should disappear as the free amine moves into the DCM layer.

  • Separation: Separate layers. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate).
    
  • Isolation: Filter and concentrate 3-isobutylpiperidine as an oil.

    • Storage: Use immediately or store under inert gas; free amines absorb

      
       from air to form carbamates.
      

Part 4: Decision Tree Visualization

The following diagram outlines the logical flow for troubleshooting solubility issues with 3-isobutylpiperidine HCl.

SolubilityTroubleshooting Start Start: 3-Isobutylpiperidine HCl Insoluble in Target Solvent CheckSolvent Is the target solvent Polar Protic (MeOH, Water)? Start->CheckSolvent Heat Apply Gentle Heat (40°C) & Sonication CheckSolvent->Heat Yes CheckReaction Is the solvent for a chemical reaction? CheckSolvent->CheckReaction No (DCM, THF, Toluene) Success Solubility Achieved Heat->Success ReagentComp Are reagents compatible with Alcohols? CheckReaction->ReagentComp Yes SwitchSolvent Switch to DMF or DMSO (High Solubility) CheckReaction->SwitchSolvent No (Analysis/Storage) Cosolvent Add 5-10% Methanol to DCM or THF ReagentComp->Cosolvent Yes FreeBase Convert to Free Base (Protocol 4) ReagentComp->FreeBase No (e.g., Grignard, LAH) Cosolvent->Success FreeBase->Success SwitchSolvent->Success

Figure 1: Decision matrix for solubilizing 3-isobutylpiperidine hydrochloride based on application requirements.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone to dissolve the HCl salt? A: Generally, no. While acetone is polar, amine salts are often poorly soluble in it. In fact, acetone is frequently used to precipitate amine hydrochlorides from alcoholic solutions (the Finkelstein condition principle).

Q: The compound dissolved in hot ethanol but crashed out as a gel upon cooling. Why? A: This is "supersaturation oiling." The cooling was likely too rapid, or the solution is too concentrated.

  • Fix: Re-heat to dissolve, add a small seed crystal (if available) or scratch the glass, and cool very slowly (wrap the flask in a towel). Alternatively, add a few drops of diethyl ether to the hot solution to disrupt the "gel" phase.

Q: I need to run an NMR. Which solvent should I use? A: For the HCl salt, DMSO-d6 or Methanol-d4 are the gold standards.[1] Chloroform-d (


)  often fails unless the salt is very lipophilic or the solution is very dilute. If you must use 

, add a drop of

to help solubilize it.

Q: Is 3-isobutylpiperidine HCl hygroscopic? A: Yes, like most piperidine salts, it is hygroscopic. If left open, it will absorb atmospheric water, becoming sticky. Always handle quickly and store in a desiccator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733325, 3-Isobutylpiperidine. Retrieved from [Link]

  • Bates, R. G., & Pinching, G. D. (1949).Acidic dissociation constant of piperidinium ion in water and solubility of piperidine. Journal of Research of the National Bureau of Standards.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent polarity and solubility parameter principles).

  • ScienceMadness & ECHEMI Community Archives. General procedures for purification and solubility of amine hydrochlorides. Retrieved from [Link] (Validated via search snippets 1.3, 1.6, 1.8).

Sources

Executive Summary: The Steric Landscape of 3-(2-Methylpropyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3-(2-Methylpropyl)piperidine Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists

Welcome to the Technical Support Center for 3-(2-Methylpropyl)piperidine (3-isobutylpiperidine). This scaffold is a critical pharmacophore, found in bioactive molecules such as Niraparib and Preclamol .[1]

While the piperidine ring is flexible, the 3-isobutyl group introduces a specific steric vector that complicates standard workflows. The isobutyl group preferentially adopts an equatorial conformation ($ \Delta G \approx -1.5 \text{ kcal/mol} $) to avoid 1,3-diaxial interactions. This locks the ring conformation, creating a permanent "steric wing" that shields the cis-face of the adjacent C2 and C4 positions and influences the trajectory of electrophiles attacking the nitrogen.

This guide addresses the three most common failure modes:

  • N-Arylation Stalling: Failure of Buchwald-Hartwig couplings due to ligand/substrate clashes.

  • Regio-irregularity: Unexpected selectivity during C-H functionalization (C2 vs. C6).

  • Diastereomeric Scrambling: Loss of stereochemical integrity during aggressive heating.

Module 1: N-Functionalization (Buchwald-Hartwig & Amide Coupling)

FAQ: Why is my Buchwald-Hartwig coupling stalling with 3-isobutylpiperidine?

A: The failure is likely due to ligand-substrate steric clash during the reductive elimination step. While 3-isobutylpiperidine is a secondary amine, the C3-isobutyl group (in its equatorial form) extends into the coordination sphere of the Palladium center. Rigid, bulky phosphine ligands (like XPhos) often clash with this group, preventing the formation of the necessary C-N bond.

Troubleshooting Steps:

  • Switch Ligand Class: Move from rigid biaryl phosphines to flexible dialkylbiaryl phosphines (e.g., RuPhos or BrettPhos ). These ligands can rotate to accommodate the amine's bulk.

  • Change the Base: Carbonate bases (

    
    ) are often too weak for hindered substrates. Switch to NaOtBu  or LHMDS  to ensure rapid deprotonation/coordination.
    
  • Pre-catalyst Activation: Use oxidative addition complexes (e.g., RuPhos Pd G4 ) to bypass the entropy-disfavored activation step.

Protocol 1: Optimized N-Arylation for 3-Isobutylpiperidine

Target: Coupling with ortho-substituted aryl bromides.

ParameterStandard Condition (Fails)Optimized Condition (Works)
Catalyst

/ BINAP
RuPhos Pd G4 (2-5 mol%)
Base

or

NaOtBu (1.5 equiv)
Solvent Toluene or DMF1,4-Dioxane or t-Amyl Alcohol
Temp 80 °C80 °C - 100 °C
Concentration 0.1 M0.25 M - 0.5 M (High conc. drives kinetics)

Step-by-Step:

  • Charge a reaction vial with the aryl bromide (1.0 equiv), 3-isobutylpiperidine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Add RuPhos Pd G4 (2 mol%). Note: If using G3, add 2 mol% free RuPhos ligand.

  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add anhydrous 1,4-dioxane (concentration 0.25 M).

  • Stir at 100 °C for 4–12 hours. Monitor by LCMS.

  • Validation: If conversion < 50% after 4h, add 10% water (v/v) to solubilize the inorganic base (surfactant effect).

Module 2: Ring Functionalization (C-H Activation & Lithiation)

FAQ: I am trying to lithiate N-Boc-3-isobutylpiperidine to functionalize C2, but I get a mixture of C2 and C6 products. Why?

A: This is a classic case of Kinetic vs. Thermodynamic Control influenced by the isobutyl group.

  • C2 Position: The isobutyl group at C3 sterically hinders the approach of the base (e.g., s-BuLi) to the C2 protons. However, the C2 anion is often thermodynamically more stable due to inductive effects or complexation with the carbamate oxygen.

  • C6 Position: Sterically unencumbered (distal to the isobutyl group). Under kinetic conditions (low temp, short time), lithiation often occurs here.

Decision Guide:

  • For C2 Functionalization: You must use a directing group (like N-Boc) and allow equilibration . Use s-BuLi / TMEDA at -78 °C, then warm to -40 °C for 30 mins to allow the lithium to migrate to the thermodynamic C2 position (Beak's protocol).

  • For C6 Functionalization: Use a bulkier base (t-BuLi ) at -78 °C and quench immediately.

Visual Workflow: Reaction Decision Tree

ReactionLogic Start Goal: Functionalize 3-Isobutylpiperidine Ring PosChoice Which Position? Start->PosChoice C2 C2 (Adjacent to Bulk) PosChoice->C2 C6 C6 (Distal / Open) PosChoice->C6 C2_Method Method: Thermodynamic Lithiation (Beak Protocol) C2->C2_Method C6_Method Method: Kinetic Lithiation C6->C6_Method C2_Cond 1. N-Boc Protection 2. s-BuLi / TMEDA (-78°C) 3. Warm to -40°C (Equilibration) 4. Electrophile Quench C2_Method->C2_Cond Result Stereochemical Outcome: Electrophile adds TRANS to Isobutyl C2_Cond->Result C6_Cond 1. N-Boc Protection 2. t-BuLi (-78°C, <10 min) 3. Rapid Quench C6_Method->C6_Cond

Caption: Decision logic for regioselective functionalization of 3-isobutylpiperidine based on kinetic vs. thermodynamic control.

Module 3: Stereochemistry & Conformation

FAQ: Does the isobutyl group affect the stereochemistry of reactions at other centers?

A: Yes, profoundly. The 3-isobutyl group acts as a conformational anchor .

  • Conformation: It locks the piperidine ring into a chair conformation where the isobutyl group is equatorial .

  • Shielding: This equatorial group projects "out" laterally, creating a steric wall.

  • Outcome: Reagents approaching C2 or C4 will almost exclusively attack from the face opposite (trans) to the isobutyl group to minimize steric strain.

Data: Conformational Energy Costs

SubstituentPositionRelative Energy (kcal/mol)Population at 25°C
Isobutyl Equatorial 0.0 ~93%
IsobutylAxial+1.6~7%

Implication: Any reaction requiring the ring to flip to the axial conformer (e.g., certain elimination pathways) will be significantly slower (


).

Module 4: Troubleshooting Guide (Symptom -> Solution)

SymptomProbable CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance of the secondary amine prevents attack on bulky activated esters.1. Use HATU or COMU (more reactive than EDC/HOBt).2. Add HOAt to catalyze the transfer.3. Microwave irradiation (100 °C, 10 min).
Racemization of C3 High temperature with strong base causes deprotonation/reprotonation at the chiral center.1. Avoid thermodynamic bases (e.g., NaOEt) at high temps.2. Use kinetic bases (LDA) only at -78 °C.3. Verify enantiopurity via Chiral HPLC (AD-H column).
Incomplete Deprotection (N-Boc) The bulky isobutyl group slows down acid-mediated cleavage (TFA/HCl).1. Increase acid concentration (4M HCl in Dioxane).2. Use TMSOTf / 2,6-lutidine for mild, non-acidic cleavage if acid-sensitive groups are present.

References

  • Catalytic Enantioselective Synthesis of 3-Piperidines. National Institutes of Health (NIH). [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Royal Society of Chemistry (RSC). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction Mechanism & Ligands. Organic Chemistry Portal. [Link]

  • Conformational Analysis of Piperidines. Drug Design. [Link]

  • Tuning the steric hindrance of alkylamines. Chemical Science. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-(2-Methylpropyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-methylpropyl)piperidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document will delve into the theoretical underpinnings of the spectrum, present a detailed experimental protocol for its acquisition, and offer a comparative analysis with related structures. Our approach is grounded in scientific integrity, drawing upon established principles of NMR spectroscopy to provide a robust interpretation of the molecular structure.

Introduction: The Structural Significance of 3-(2-Methylpropyl)piperidine Hydrochloride

3-(2-Methylpropyl)piperidine hydrochloride, with the chemical formula C₉H₂₀ClN, is a substituted piperidine derivative.[1] The piperidine ring is a common scaffold in many pharmaceuticals and biologically active compounds, making the precise characterization of its derivatives crucial for drug discovery and development. ¹H NMR spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and connectivity of such molecules in solution.

This guide will provide a detailed walkthrough of the expected ¹H NMR spectrum of this compound. Due to the limited availability of public experimental spectra for this specific molecule, we will construct a predicted spectrum based on established chemical shift principles and data from analogous structures. This predictive approach serves as a powerful educational tool and a practical guide for researchers encountering similar analytical challenges.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol is designed to yield a high-resolution spectrum for 3-(2-methylpropyl)piperidine hydrochloride.

Diagram of the NMR Sample Preparation and Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition Sample_Weighing Weigh 5-10 mg of 3-(2-methylpropyl)piperidine HCl Solvent_Addition Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) Sample_Weighing->Solvent_Addition Vortexing Vortex to ensure complete dissolution Solvent_Addition->Vortexing Filtering Filter through glass wool into a 5 mm NMR tube Vortexing->Filtering Instrument_Setup Insert sample into a ≥400 MHz NMR spectrometer Filtering->Instrument_Setup Locking Lock on the deuterium signal of the solvent Instrument_Setup->Locking Shimming Shim the magnetic field to optimize homogeneity Locking->Shimming Parameter_Setup Set acquisition parameters (e.g., pulse sequence, number of scans) Shimming->Parameter_Setup Acquisition Acquire the ¹H NMR spectrum Parameter_Setup->Acquisition

Caption: Structure of 3-(2-methylpropyl)piperidine with proton labeling.

Predicted ¹H NMR Peak Assignments
Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Hᵢ, Hₕ~0.9Doublet6HThese are the two diastereotopic methyl groups of the isobutyl substituent. They will appear as a doublet due to coupling with the adjacent methine proton (H₉).
Hₖ, Hₗ, Hₘ~1.2-1.9Multiplet5HThis complex multiplet arises from the protons on the C4 and C5 carbons of the piperidine ring, as well as the methylene protons of the isobutyl group. Significant signal overlap is expected in this region.
H₉~1.9-2.1Multiplet1HThis methine proton of the isobutyl group will be a multiplet due to coupling with the adjacent methylene group and the two methyl groups.
Hₑ~2.2-2.4Multiplet1HThe proton on the C3 carbon of the piperidine ring will be a multiplet due to coupling with adjacent protons on C2 and C4.
Hd, Hj (axial & equatorial)~2.8-3.2Multiplet2HThese are the protons on the C6 carbon, adjacent to the nitrogen. The presence of the positive charge on the nitrogen will cause a significant downfield shift. Axial and equatorial protons will likely have different chemical shifts and coupling constants.
Hb, Hc (axial & equatorial)~3.2-3.6Multiplet2HThese protons on the C2 carbon are also adjacent to the positively charged nitrogen and will be shifted downfield. Their chemical environment is different from the C6 protons due to the substituent at C3.
N⁺H₂~8.0-9.0Broad Singlet2HThe protons on the nitrogen will be significantly deshielded due to the positive charge. In aprotic solvents like DMSO-d₆, they would appear as a broad singlet. In D₂O, these protons would exchange with deuterium and the signal would disappear.

Note: Chemical shifts are highly dependent on the solvent and concentration. The values provided are estimates.

Comparative Analysis: Unsubstituted vs. Substituted Piperidine

To contextualize the spectrum of 3-(2-methylpropyl)piperidine hydrochloride, it is instructive to compare it with the spectrum of unsubstituted piperidine.

¹H NMR Data Comparison
CompoundProtons α to Nitrogen (ppm)Protons β to Nitrogen (ppm)Protons γ to Nitrogen (ppm)
Piperidine~2.79~1.55~1.55
3-(2-Methylpropyl)piperidine HCl (Predicted)~2.8-3.6~1.2-1.9, ~2.2-2.4~1.2-1.9

Data for piperidine sourced from publicly available spectra. [2][3] The key differences are:

  • Downfield Shift of α-Protons: In the hydrochloride salt, the protons alpha to the nitrogen (at C2 and C6) are expected to be shifted further downfield compared to free piperidine due to the electron-withdrawing inductive effect of the positively charged nitrogen atom.

  • Increased Complexity: The introduction of the 2-methylpropyl group at the C3 position breaks the symmetry of the piperidine ring, leading to a more complex spectrum with distinct signals for most protons. In contrast, the spectrum of unsubstituted piperidine is much simpler due to its higher symmetry.

  • Appearance of the Isobutyl Group Signals: The spectrum of the substituted compound will feature characteristic signals for the isobutyl group in the upfield region (~0.9-2.1 ppm), which are absent in the spectrum of piperidine.

Conclusion: The Power of Predictive Analysis

While an experimental spectrum provides the definitive structural confirmation, a predictive analysis grounded in fundamental NMR principles is an invaluable tool for researchers. It allows for the anticipation of spectral features, aids in the interpretation of experimental data, and provides a framework for understanding structure-spectrum correlations. The detailed analysis presented in this guide for 3-(2-methylpropyl)piperidine hydrochloride serves as a practical example of this approach, empowering scientists to tackle the structural elucidation of novel compounds with confidence.

References

  • PubChem. 3-(2-methylpropyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • SpectraBase. Piperidine. Wiley-VCH GmbH. [Link]

  • University College London. NMR Sample Preparation. [Link]

  • University of York. How to Prepare Samples for NMR. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

Sources

×

Retrosynthesis Analysis

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3-(2-Methylpropyl)piperidine hydrochloride
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3-(2-Methylpropyl)piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.